4-Methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide
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Overview
Description
4-Methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, an oxadiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with an appropriate nitrile under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine.
Methoxy and Methyl Substituents: These groups are typically introduced through standard alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide: Unique due to the combination of sulfonamide and oxadiazole functionalities.
Indole Derivatives: Similar in terms of biological activity but different in structure.
Benzene Derivatives: Share the aromatic benzene ring but differ in functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler compounds.
Properties
IUPAC Name |
4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-8-18-20-19(26-21-18)16-13-15(11-12-17(16)25-3)27(23,24)22(2)14-9-6-5-7-10-14/h5-7,9-13H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPBOVQFJQJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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